
5-Methyl-4-isoxazolepropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-isoxazolepropionic acid is a compound known for its role as a specific agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors. These receptors are crucial for fast synaptic transmission in the central nervous system and play a significant role in various neurological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the use of nitrile oxides and alkenes to form the isoxazole ring, followed by hydrolysis and subsequent functional group transformations to introduce the propionic acid moiety .
Industrial Production Methods
Industrial production methods for 5-Methyl-4-isoxazolepropionic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-4-isoxazolepropionic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-isoxazolepropionic acid has a wide range of scientific research applications:
Wirkmechanismus
5-Methyl-4-isoxazolepropionic acid exerts its effects by binding to and activating AMPA receptors. These receptors are ionotropic transmembrane receptors for glutamate, primarily mediating fast synaptic transmission in the central nervous system. Upon activation, they allow the influx of sodium ions, leading to depolarization of the postsynaptic membrane and subsequent neuronal excitation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kainic Acid: Another agonist for ionotropic glutamate receptors, but with a preference for kainate receptors.
N-Methyl-D-aspartic Acid (NMDA): A specific agonist for NMDA receptors, another subtype of ionotropic glutamate receptors.
Uniqueness
5-Methyl-4-isoxazolepropionic acid is unique in its high specificity and potency for AMPA receptors, making it a valuable tool in neuroscience research to distinguish the functions of different glutamate receptor subtypes .
Eigenschaften
Molekularformel |
C7H9NO3 |
|---|---|
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
3-(5-methyl-1,2-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5-6(4-8-11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI-Schlüssel |
XLPIEPJJDJBOFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NO1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


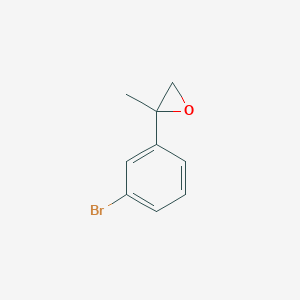
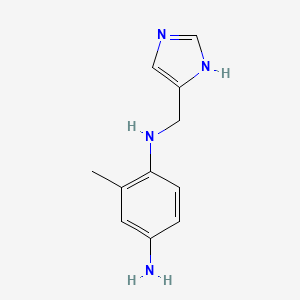

![5'-Chloro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13525767.png)
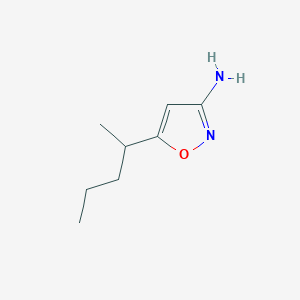


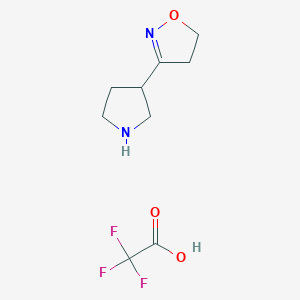
![1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride](/img/structure/B13525793.png)
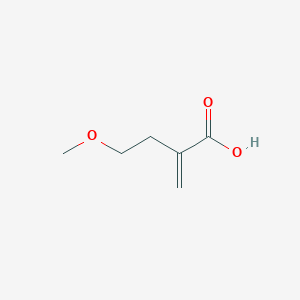
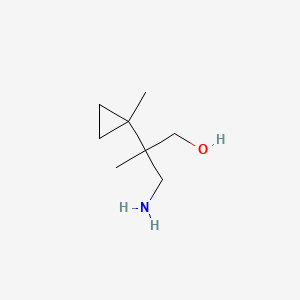
![2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid](/img/structure/B13525810.png)
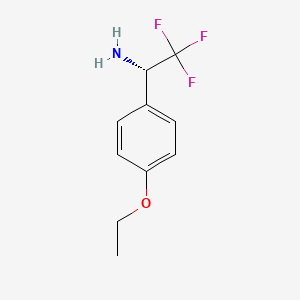
![Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13525815.png)
